molecular formula C14H17NO3 B3257010 Ethyl 4-(6-oxopiperidin-3-yl)benzoate CAS No. 281233-72-5

Ethyl 4-(6-oxopiperidin-3-yl)benzoate

Cat. No. B3257010
M. Wt: 247.29 g/mol
InChI Key: XCXOKXDPWBMMJJ-UHFFFAOYSA-N
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Patent
US06541505B1

Procedure details

Ethyl 4-(6-oxo-1,6-dihydro-pyridin-3-yl)-benzoate (450 mg, 1.8 mmol) (reference example 36f) is dissolved in HOAc (15 mL), and the the solution is degassed several times by alternating N2/vacuum. 50 mg of PtO2 is added and the mixture is degassed for several minutes before being placed under a H2 atmosphere. The mixture is stirred at room temperature for 9 hours then degassed several times by alternating N2/vacuum then filtered through a plug of celite. The plug is washed thoroughly with HOAc and the filtrate concentrated. The residue is chromatographed first on silica gel (3% MeOH/CH2Cl2), and then by Reverse-Phase HPLC to afford 330 mg of the title compound (72%) as a white solid. 1H NMR (CDCl3) δ 1.39 (t, J=7 Hz, 3H), 2.12 (m, 2H), 2.56 (m, 2H), 3.13 (m, 1H), 3.41 (dd, J=11.3, 11.3, 1H), 3.53 (m, 1H), 4.37 (q, J=7, 2H), 6.78 (bs, 1H), 7.16 (d, J=8 Hz, 2H), 8.01 (d, J=8 Hz, 2H). MS (Ion spray) m/z 248 (M+H)+.
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][CH:6]=[C:5]([C:8]2[CH:18]=[CH:17][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][CH:9]=2)[CH:4]=[CH:3]1>CC(O)=O>[O:1]=[C:2]1[NH:7][CH2:6][CH:5]([C:8]2[CH:18]=[CH:17][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][CH:9]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
O=C1C=CC(=CN1)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the the solution is degassed several times
ADDITION
Type
ADDITION
Details
50 mg of PtO2 is added
CUSTOM
Type
CUSTOM
Details
the mixture is degassed for several minutes
CUSTOM
Type
CUSTOM
Details
then degassed several times
FILTRATION
Type
FILTRATION
Details
then filtered through a plug of celite
WASH
Type
WASH
Details
The plug is washed thoroughly with HOAc
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed first on silica gel (3% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
O=C1CCC(CN1)C1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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